molecular formula C16H19N3O4S B12179925 N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide

Katalognummer: B12179925
Molekulargewicht: 349.4 g/mol
InChI-Schlüssel: MPZWPUPPGDLAQQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is a synthetic organic compound that features a complex structure with multiple functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the pyrrolidine and sulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and carboxylic acids. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial to maximize efficiency and minimize waste. Purification techniques, such as crystallization, distillation, and chromatography, are employed to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Researchers investigate its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism by which N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various biochemical pathways, leading to the observed effects. Detailed studies, including molecular docking and biochemical assays, are conducted to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other sulfonyl-containing pyrrolidines and oxazole derivatives. Examples include:

  • N-(5-methyl-1,2-oxazol-3-yl)-1-(4-chlorobenzenesulfonyl)pyrrolidine-2-carboxamide
  • N-(5-methyl-1,2-oxazol-3-yl)-1-(4-nitrobenzenesulfonyl)pyrrolidine-2-carboxamide

Uniqueness

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylbenzenesulfonyl)pyrrolidine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C16H19N3O4S

Molekulargewicht

349.4 g/mol

IUPAC-Name

N-(5-methyl-1,2-oxazol-3-yl)-1-(4-methylphenyl)sulfonylpyrrolidine-2-carboxamide

InChI

InChI=1S/C16H19N3O4S/c1-11-5-7-13(8-6-11)24(21,22)19-9-3-4-14(19)16(20)17-15-10-12(2)23-18-15/h5-8,10,14H,3-4,9H2,1-2H3,(H,17,18,20)

InChI-Schlüssel

MPZWPUPPGDLAQQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=NOC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.